molecular formula C9H12N2O B1283486 4-Acetamidobenzylamine CAS No. 25412-53-7

4-Acetamidobenzylamine

Cat. No. B1283486
CAS RN: 25412-53-7
M. Wt: 164.2 g/mol
InChI Key: AWRGRDOODISXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamidobenzylamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications. For instance, the first paper describes the electrochemical behavior of acetaminophen, which is a known analgesic and antipyretic drug. The study focuses on the development of a modified electrode that can be used for the voltammetric determination of acetaminophen, indicating the relevance of similar acetamide compounds in electrochemical sensors and medical diagnostics . The second paper discusses the synthesis of a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are explored for their antiallergic properties. These compounds, while not the same as 4-acetamidobenzylamine, share a functional group (the acetamide group) and are indicative of the potential biological activity and pharmaceutical applications of acetamide derivatives .

Synthesis Analysis

The synthesis of related acetamide compounds is detailed in the second paper, where a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were prepared. The process involved indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to obtain the desired ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation with 4-aminopyridine. This synthesis route provides insight into the methods that could potentially be applied to the synthesis of 4-acetamidobenzylamine, highlighting the importance of condensation reactions in the formation of acetamide bonds .

Molecular Structure Analysis

While the molecular structure of 4-acetamidobenzylamine is not directly analyzed in the provided papers, the studies do involve compounds with similar structural features, such as the acetamide group. The structure of these compounds is crucial for their biological activity, as seen in the antiallergic properties of the N-(pyridin-4-yl)-(indol-3-yl)alkylamides. The presence of the acetamide group in these molecules is likely to influence their reactivity and interaction with biological targets, which can be extrapolated to 4-acetamidobenzylamine .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-acetamidobenzylamine. However, the electrochemical behavior of acetaminophen is studied in the first paper, where the modified electrode shows excellent electrocatalytic activity towards the oxidation of acetaminophen. This suggests that acetamide compounds can undergo electrochemical reactions, which may be relevant for the chemical reactivity of 4-acetamidobenzylamine in various applications, including electrochemical sensing and pharmaceutical formulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetamidobenzylamine are not discussed in the provided papers. Nonetheless, the electrochemical properties of acetaminophen and the biological activity of N-(pyridin-4-yl)-(indol-3-yl)alkylamides give an indication of the properties that might be expected from acetamide derivatives. For example, the electrochemical properties are important for the development of sensors, while the biological activity is a key factor in pharmaceutical research. These aspects underscore the significance of understanding the physical and chemical properties of compounds like 4-acetamidobenzylamine for their practical applications .

Scientific Research Applications

Peptide Synthesis

4-Acetamidobenzylamine derivatives have been utilized in peptide synthesis. For instance, 4,5-dimethoxy-2-mercaptobenzylamine (Dmmb), a related compound, has been protected by acetamidomethyl (Acm) and incorporated into a peptide thioester for tandem native chemical ligation. This process enables the sequential ligation of peptides at specific sites, demonstrating the utility of such compounds in complex peptide synthesis (Spetzler & Hoeg-Jensen, 2007).

Plant Metabolism and Biosynthesis

In plant biology, amines similar to 4-Acetamidobenzylamine have been studied for their role in plant metabolism and biosynthesis. A study on Sinapis alba sprouts, which produce 4-hydroxybenzylamine, a structurally related compound, proposed a metabolic pathway for the formation of this compound in plants. This research helps in understanding the biosynthesis of bioactive compounds in plants and their dietary implications (Frandsen et al., 2020).

Chemical Synthesis and Reactions

4-Acetamidobenzylamine and its derivatives have been a subject of interest in chemical synthesis. A study focused on the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds, exploring their properties and potential uses. This highlights the versatility of such compounds in the development of new chemical entities (Maggiali et al., 1988).

Microbial Production and Enzyme Reactions

Research has also delved into the microbial production of compounds related to 4-Acetamidobenzylamine. For example, the enzymatic reaction between acetone and 4‐hydroxybenzaldehyde to produce 4‐hydroxybenzylidene acetone, a precursor to raspberry ketone, was investigated using filamentous fungi and bacteria (Feron et al., 2007).

Enzyme Inhibition Studies

Some derivatives of 4-Acetamidobenzylamine have been synthesized and evaluated for their inhibitory activity against monoamine oxidase enzymes. This research is significant in the field of medicinal chemistry, as it contributes to the understanding and development of enzyme inhibitors (Kaya et al., 2016).

Safety And Hazards

The safety information for 4-Acetamidobenzylamine indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRGRDOODISXNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571111
Record name N-[4-(Aminomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidobenzylamine

CAS RN

25412-53-7
Record name N-[4-(Aminomethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(aminomethyl)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidobenzylamine
Reactant of Route 2
Reactant of Route 2
4-Acetamidobenzylamine
Reactant of Route 3
Reactant of Route 3
4-Acetamidobenzylamine
Reactant of Route 4
Reactant of Route 4
4-Acetamidobenzylamine
Reactant of Route 5
Reactant of Route 5
4-Acetamidobenzylamine
Reactant of Route 6
Reactant of Route 6
4-Acetamidobenzylamine

Citations

For This Compound
4
Citations
SW Gerritz, W Zhai, S Shi, S Zhu, JH Toyn… - Journal of Medicinal …, 2012 - ACS Publications
… Compound 17e was prepared from 14a via method B using 3,5-dichloro-4-acetamidobenzylamine as amine 15. Preparative HPLC purification afforded 12.1 mg (78% yield from 14a) of …
Number of citations: 52 pubs.acs.org
MGN Russell, VG Matassa, RR Pengilley… - Journal of medicinal …, 1999 - ACS Publications
Several 5-HT 1D/1B receptor agonists are now entering the marketplace as treatments for migraine. This paper describes the development of selective h5-HT 1D receptor agonists as …
Number of citations: 34 pubs.acs.org
JF King, R Rathore, JYL Lam, ZR Guo… - Journal of the …, 1992 - ACS Publications
We present a way of prescribing the pH for a reaction so as to obtaineither (a) maximum yield in competition with hydrolysis or (b) selective reaction at either of two sites in such …
Number of citations: 87 pubs.acs.org
DC Lenstra, JJ Wolf, J Mecinovic - The Journal of organic …, 2019 - ACS Publications
We report an efficient catalytic Staudinger reduction at room temperature that enables the preparation of a structurally diverse set of amines from azides in excellent yields. The reaction …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.